molecular formula C19H21F2N3O3S B2620629 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899979-97-6

4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2620629
CAS RN: 899979-97-6
M. Wt: 409.45
InChI Key: JEPSFZKIGPUQIU-UHFFFAOYSA-N
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Description

“4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and a piperazine ring . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

This compound, as a derivative of piperazine, may undergo a variety of chemical reactions. For example, it has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the specific arrangement and connectivity of its functional groups .

Mechanism of Action

The mechanism of action of this compound is likely related to its activity on serotonin and norepinephrine receptors, as mentioned above . It may also have other effects depending on the specific functional groups present in the molecule.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. For example, if it acts as a potent agonist at certain receptors, it could potentially have psychoactive effects or other health risks .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and safety profile. This could include in vitro studies, animal models, and potentially clinical trials .

properties

IUPAC Name

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-7-5-15(6-8-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSFZKIGPUQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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